tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate: is an organic compound with the molecular formula C14H23NO4 . It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with and .
Reaction Conditions: The reaction is carried out in the presence of a base such as in a solvent like . The mixture is cooled to 0°C, and the ethyl bromoacetate is added dropwise.
Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve reagents like and .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(2-cyano-2-oxoethylidene)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties.
- The presence of the oxoethylidene group allows for unique interactions and reactions compared to its analogs with different substituents.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,9H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKUAASNRHYSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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